molecular formula C₂₄H₂₄O₅ B1145738 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat CAS No. 438246-24-3

2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat

Cat. No.: B1145738
CAS No.: 438246-24-3
M. Wt: 392.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat is a complex organic compound characterized by multiple functional groups, including acetyloxy and oxiranyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat typically involves multi-step organic reactions. The process begins with the preparation of the core benzene ring, followed by the introduction of acetyloxy and oxiranyl groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxiranyl groups to diols.

    Substitution: Nucleophilic substitution reactions can replace acetyloxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol
  • 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetate

Uniqueness

Compared to similar compounds, 2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat stands out due to its specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

438246-24-3

Molecular Formula

C₂₄H₂₄O₅

Molecular Weight

392.44

Synonyms

2-(Acetyloxy)-3-[[2-(acetyloxy)-5-oxiranylphenyl]methyl]-5-oxiranyl-benzenemethanol Acetate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.